molecular formula C15H16N2 B10839689 N'-benzhydrylethanimidamide

N'-benzhydrylethanimidamide

Cat. No.: B10839689
M. Wt: 224.30 g/mol
InChI Key: YDCJSNAYJJSKMS-UHFFFAOYSA-N
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Description

N'-Benzhydrylethanimidamide is an amidine derivative characterized by a benzhydryl (diphenylmethyl) group attached to the ethanimidamide backbone. Amidines are known for their basicity and ability to act as ligands or intermediates in organic synthesis. The benzhydryl moiety enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-benzhydrylethanimidamide

InChI

InChI=1S/C15H16N2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,16,17)

InChI Key

YDCJSNAYJJSKMS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Benzhydrylethanimidamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Benzhydrylamine with Ethyl Isocyanate:

Industrial Production Methods: In an industrial setting, the synthesis of N’-benzhydrylethanimidamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N’-Benzhydrylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide group to an amine.

    Substitution: The ethanimidamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the imidamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Amines.

    Substitution: Substituted ethanimidamides.

Scientific Research Applications

N’-Benzhydrylethanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N’-benzhydrylethanimidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

N,N'-Diphenylethanimidamide

  • Structure : Features two phenyl groups directly attached to the ethanimidamide nitrogen atoms, lacking the benzhydryl substitution.
  • Properties :
    • Higher symmetry compared to N'-benzhydrylethanimidamide.
    • Lower molecular weight (C₁₄H₁₄N₂, MW = 210.28 g/mol) due to the absence of the bulky benzhydryl group.
    • Applications: Primarily used as a synthetic intermediate in organic chemistry.

Hydroxyurea Derivatives with Benzhydryl Groups

  • Example : N-Benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide ().
  • Structure : Combines a benzhydryl group with a hydroxyurea functional moiety.
  • Properties :
    • Enhanced hydrogen-bonding capability due to the hydroxyurea group.
    • Demonstrated bioactivity in preclinical studies, including enzyme inhibition (e.g., ribonucleotide reductase).
  • Key Difference : The hydroxyurea moiety introduces redox-active properties, unlike the purely basic amidine group in this compound .

Methanimidamide Derivatives

  • Example: N'-[4-Cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-N,N-dimethylmethanimidamide ().
  • Structure: Contains a triazole ring and cyano group, diverging from the benzhydryl substitution.
  • Properties: Higher polarity due to the cyano and triazole groups. Applications: Explored in click chemistry and as ligands for metal-catalyzed reactions.
  • Key Difference : The triazole ring introduces π-π stacking interactions, which are absent in this compound .

Benzhydryl-Containing Pharmaceuticals

  • Example : Benzathine benzylpenicillin ().
  • Structure : A dibenzylethylenediamine salt of benzylpenicillin.
  • Properties :
    • Prolonged-release profile due to low solubility of the benzhydryl-containing salt.
    • Clinical Use: Long-acting antibiotic for bacterial infections.
  • Key Difference : The ionic nature of this compound contrasts with the neutral amidine structure of this compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Applications
This compound C₁₅H₁₅N₂ 223.30 Amidine, Benzhydryl High lipophilicity Synthetic intermediate
N,N'-Diphenylethanimidamide C₁₄H₁₄N₂ 210.28 Amidine, Phenyl Symmetrical structure Organic synthesis
Benzhydryl hydroxyurea C₂₀H₂₄N₃O₂ 338.43 Hydroxyurea, Benzhydryl Enzyme inhibition Preclinical therapeutics
Methanimidamide-triazole C₁₃H₁₄N₆ 254.29 Amidine, Triazole, Cyano Click chemistry utility Catalysis, ligand design

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